molecular formula C18H13NO6 B8488722 N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide

N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide

Cat. No. B8488722
M. Wt: 339.3 g/mol
InChI Key: RNZONZNFZRDUMB-UHFFFAOYSA-N
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Patent
US08372866B2

Procedure details

Prepared analogously to Example 5d) starting from 2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-acetamido-4H-1-benzopyran-4-one. Yield: 85%; TLC (9/1 Chloroform/Methanol) Rf: 0.57.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[O:11][C:12]4[CH:21]=[CH:20][C:19]([NH:22][C:23](=[O:25])[CH3:24])=[CH:18][C:13]=4[C:14](=[O:17])[C:15]=3[OH:16])=[CH:9][C:4]=2[O:3][CH2:2]1>C(Cl)(Cl)Cl.CO>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[O:11][C:12]4[CH:21]=[CH:20][C:19]([NH:22][C:23](=[O:25])[CH3:24])=[CH:18][C:13]=4[C:14](=[O:17])[C:15]=3[O:16][CH2:10][C:8]3[CH:9]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[CH:9][C:4]=2[O:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C=2OC1=C(C(C2O)=O)C=C(C=C1)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 5d)

Outcomes

Product
Name
Type
Smiles
O1COC2=C1C=CC(=C2)C=2OC1=C(C(C2OCC2=CC=CC=C2)=O)C=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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